N'-Desmethyl amonafide is a metabolite of azonafide [, , ]. Azonafide is an anthracene-containing antitumor agent, structurally related to amonafide, but lacking a primary amine and featuring an anthracene chromophore instead of a naphthalene one []. N'-Desmethyl amonafide is one of the four metabolites resulting from the incubation of azonafide with an S9 fraction of Aroclor-1254 induced rat liver []. This metabolic pathway represents a detoxification process for azonafide, as N'-desmethyl amonafide, along with other metabolites, exhibit reduced cytotoxic activity compared to the parent compound [].
N'-Desmethyl Amonafide is a derivative of Amonafide, a compound recognized for its potential in cancer therapy. Amonafide functions primarily as a DNA intercalator and an inhibitor of topoisomerase II, making it significant in the treatment of various neoplastic diseases. The modification to N'-desmethyl Amonafide aims to enhance its therapeutic efficacy while minimizing the side effects associated with its parent compound, particularly those arising from metabolic processes in humans, such as N-acetylation by N-acetyl transferase-2 (NAT2) .
N'-Desmethyl Amonafide is synthesized as part of ongoing research to develop more effective anticancer agents. The focus on derivatives stems from the need to retain the anticancer properties of Amonafide while reducing its toxicity. Research indicates that modifications at specific positions can lead to compounds that evade problematic metabolic pathways .
The synthesis of N'-Desmethyl Amonafide involves several chemical reactions aimed at modifying the structure of Amonafide. Key methods include:
The synthesis typically follows a multi-step process:
N'-Desmethyl Amonafide retains the core structure characteristic of naphthalimides but lacks the methyl group that distinguishes it from its parent compound. This structural change is significant for its pharmacological profile.
N'-Desmethyl Amonafide participates in various chemical reactions typical of naphthalimides, including:
The intercalation mechanism is facilitated by π-π stacking interactions between the aromatic rings of N'-Desmethyl Amonafide and those of DNA bases, leading to conformational changes in the DNA structure.
The mechanism through which N'-Desmethyl Amonafide exerts its anticancer effects includes:
Studies have shown that N'-Desmethyl Amonafide exhibits cytotoxic effects on cancer cell lines similar to those observed with Amonafide, indicating its potential effectiveness as an anticancer agent .
N'-Desmethyl Amonafide is primarily studied for its potential applications in cancer therapy. Its ability to inhibit DNA replication and topoisomerase II activity positions it as a candidate for further development as an anticancer drug. Research continues into optimizing its efficacy and safety profile compared to traditional chemotherapeutic agents .
N'-Desmethyl Amonafide is systematically named as 5-Amino-2-[2-(methylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 269.30 g/mol [7]. This structure features a naphthalimide core substituted with an amino group at the 5-position and a methylaminoethyl side chain at the imide nitrogen (N-2 position). The compound is registered under CAS number 114991-16-1, distinguishing it from its parent drug and other analogs [3] [7].
Table 1: Identifier Details of N'-Desmethyl Amonafide
Category | Identifier |
---|---|
IUPAC Name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione |
Molecular Formula | C₁₅H₁₅N₃O₂ |
CAS Number | 114991-16-1 |
Molecular Weight | 269.30 g/mol |
N'-Desmethyl Amonafide is the principal in vivo metabolite of Amonafide (C₁₆H₁₇N₃O₂), an investigational antitumor naphthalimide. The structural transformation involves N-demethylation of the terminal dimethylamino group (–N(CH₃)₂) in Amonafide’s side chain, resulting in a secondary amine (–NHCH₃) (see Table 2) [3] [9]. This modification reduces the molecular weight by 14 Da (loss of CH₂) and increases the compound’s polarity. The demethylation occurs specifically at the ethyl-linked tertiary amine, leaving the planar naphthalimide core and the 5-amino group intact. This structural change significantly alters the metabolite’s physicochemical properties and pharmacological behavior compared to the parent drug [8] [9].
Table 2: Structural Comparison of Amonafide and Its Metabolite
Property | Amonafide | N'-Desmethyl Amonafide |
---|---|---|
Molecular Formula | C₁₆H₁₇N₃O₂ | C₁₅H₁₅N₃O₂ |
Molecular Weight | 283.33 g/mol | 269.30 g/mol |
Side Chain | -CH₂CH₂N(CH₃)₂ | -CH₂CH₂NHCH₃ |
CAS Number | 69408-81-7 | 114991-16-1 |
Deuterated analogs like N'-Desmethyl Amonafide-d₅ (CAS 1215400-25-1) are synthesized for use as internal standards in mass spectrometry-based assays. This isotopolog incorporates five deuterium atoms (D), with the molecular formula C₁₅H₁₀D₅N₃O₂ and a molecular weight of 274.33 g/mol [2] [3]. The deuterium atoms are typically positioned on the methylaminoethyl side chain (–CD₂CD₂NHCD₃) or aromatic ring, ensuring minimal chemical deviation from the non-deuterated form while providing a distinct mass shift (+5 Da). This enables precise quantification of the native metabolite in biological matrices (e.g., plasma, urine) via LC-MS/MS by compensating for ionization variability or matrix effects [2]. Isotopic labeling also facilitates metabolic pathway studies, tracing the fate of specific structural moieties during biotransformation [6].
Analytical Applications in Biomedical Research
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: